molecular formula C11H13IN2O2 B14915185 N-(2-acetamidoethyl)-4-iodobenzamide

N-(2-acetamidoethyl)-4-iodobenzamide

Cat. No.: B14915185
M. Wt: 332.14 g/mol
InChI Key: WPPUMNGOOIPWHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-acetamidoethyl)-4-iodobenzamide is a chemical compound of interest in medicinal chemistry and diagnostic research, with a molecular formula of C 11 H 14 IN 2 O 2 and a calculated molecular weight of 333.15 g/mol. This benzamide derivative shares a core structural motif with several compounds investigated for their affinity to specific biological targets. Benzamide analogs are a versatile class of compounds explored for molecular imaging and as inhibitors for enzymes like monoamine oxidase B (MAO-B) . Furthermore, iodine-containing benzamides, such as the closely related N-(2-diethylaminoethyl)-4-iodobenzamide, have been extensively studied for their selective uptake in tissues like melanoma, acting as potential vectors for diagnostic imaging or radionuclide therapy . The exact mechanism of action for this specific derivative is a subject of ongoing research but may involve interaction with enzyme active sites or melanin, based on the documented behavior of its structural relatives . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C11H13IN2O2

Molecular Weight

332.14 g/mol

IUPAC Name

N-(2-acetamidoethyl)-4-iodobenzamide

InChI

InChI=1S/C11H13IN2O2/c1-8(15)13-6-7-14-11(16)9-2-4-10(12)5-3-9/h2-5H,6-7H2,1H3,(H,13,15)(H,14,16)

InChI Key

WPPUMNGOOIPWHZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCNC(=O)C1=CC=C(C=C1)I

Origin of Product

United States

Preparation Methods

Carbamate Formation

Methyl N-acetylcarbamate is synthesized by treating methyl carbamate with acetic anhydride and Amberlyst 15, achieving 89–95% yields. Transesterification with 2-aminoethanol in xylenes at reflux introduces the 2-aminoethyl group, with diisopropylethylamine (DIPEA) suppressing ether byproducts.

Iodobenzamide Coupling

The resulting 2-aminoethyl carbamate is coupled with 4-iodobenzoic acid using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) as the activating agent. Deprotection of the carbamate with potassium tert-butoxide (t-BuOK) in 1,2-dimethoxyethane (DME) yields the free amine, which is acetylated to furnish the final product.

Table 2: Carbamate Route Efficiency

Step Reagents Yield (%)
Transesterification Xylenes, DIPEA 80–89
Coupling PyBOP, DIPEA, DMF 75–82
Deprotection t-BuOK, DME 90–95

Direct Amidation Using Coupling Agents

A single-step approach condenses 4-iodobenzoic acid with N-(2-aminoethyl)acetamide using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF). This method bypasses intermediate protection steps but requires precise stoichiometric control to avoid oligomerization.

  • Activation : EDC (1.2 equiv) and HOBt (1.1 equiv) pre-activate the carboxylic acid at 0°C for 30 minutes.
  • Coupling : N-(2-aminoethyl)acetamide (1.05 equiv) is added dropwise, with the reaction stirred at 25°C for 12 hours.
  • Yield : 68–72% after silica gel chromatography.

Radical Cyclization-Assisted Synthesis

Adapting cyanamide-Ugi four-component reaction (4CR) strategies, this innovative route introduces the acetamidoethyl group via radical intermediates. Cyanamide reacts with 4-iodobenzaldehyde and tert-butyl isocyanide in trifluoroethanol (TFE), forming an N-acylcyanamide intermediate. Tributyltin hydride (SnBu₃H) and azobisisobutyronitrile (AIBN) induce radical cyclization, coupling the cyanamide with a pre-formed 2-acetamidoethyl fragment.

Key Observations :

  • Radical stability is enhanced by the electron-withdrawing iodine substituent.
  • Moderate yields (40–47%) reflect challenges in controlling radical recombination.

Comparative Analysis of Methodologies

Table 3: Method Comparison

Method Advantages Limitations Yield (%)
Halogen Exchange High purity, scalability Requires brominated precursor 95
Carbamate Route Modular, avoids harsh conditions Multi-step, time-intensive 80
Direct Amidation Simplicity, fewer steps Moderate yield 70
Radical Cyclization Novel mechanism, diversity Low yield, specialized reagents 45

Chemical Reactions Analysis

Types of Reactions

N-(2-acetamidoethyl)-4-iodobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield N-(2-acetamidoethyl)-4-azidobenzamide, while Suzuki-Miyaura coupling with phenylboronic acid would produce N-(2-acetamidoethyl)-4-phenylbenzamide .

Scientific Research Applications

N-(2-acetamidoethyl)-4-iodobenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-acetamidoethyl)-4-iodobenzamide involves its interaction with specific molecular targets in biological systems. The acetamido group can form hydrogen bonds with amino acid residues in proteins, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound may also influence cellular signaling pathways and gene expression .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares N-(2-acetamidoethyl)-4-iodobenzamide with structurally related iodobenzamides, emphasizing substituent effects on properties and applications:

Compound Name Substituent on Ethylamine Molecular Weight Key Properties/LogP (if available) Primary Applications Key Findings
This compound Acetamido (-NHCOCH3) ~347.1* Moderate polarity (estimated) Potential theranostic agent Inferred stability from acetamido group; potential for improved solubility vs. tertiary amines .
N-(2-diethylaminoethyl)-4-iodobenzamide (BZA) Diethylamino (-N(CH2CH3)2) ~375.1 High lipophilicity (tertiary amine) Melanoma imaging/therapy 81% sensitivity, 100% specificity in Phase II trials; high tumor/nontumor ratios in preclinical models .
N-(2-aminoethyl)-4-iodobenzamide Amino (-NH2) ~319.0 Higher polarity MAO-B inhibition Selective MAO-B binding (lower affinity than Ro 16-6491); high pineal gland uptake in rats .
N-(5-chloropyridin-2-yl)-4-iodobenzamide 5-chloropyridinyl 358.56 logP = 4.7 Undisclosed (structural analog) High lipophilicity; potential for membrane penetration .
N-(1-benzylpiperidin-4-yl)-4-iodobenzamide Benzylpiperidinyl ~437.3 - Sigma-1 receptor (S1R) binding Co-crystalized with S1R (PDB: 5HK2); used in docking studies for receptor interaction analysis .

*Estimated based on molecular formula (C11H13IN2O2).

Key Comparative Insights

Substituent Effects on Lipophilicity and Targeting: BZA (diethylamino group) exhibits high lipophilicity, enhancing tumor uptake in melanoma due to melanin affinity . The acetamido group may enhance hydrogen bonding, influencing receptor selectivity .

Clinical and Preclinical Performance: BZA demonstrated exceptional specificity (100%) in clinical trials for melanoma imaging, attributed to its melanin-targeting tertiary amine . N-(2-aminoethyl)-4-iodobenzamide showed lower MAO-B affinity than its parent compound, suggesting that side-chain modifications critically impact enzyme interaction .

Synthetic Routes :

  • Amide coupling (e.g., HBTU, DIPEA in DMF) is a common method for benzamide derivatives, as seen in ethyl 2-(4-iodobenzamido)acetate synthesis . This compound could be synthesized similarly, substituting glycine ethyl ester with 2-acetamidoethylamine.

Q & A

Basic: What are the primary synthetic routes and characterization methods for N-(2-acetamidoethyl)-4-iodobenzamide?

Answer:
The synthesis typically involves coupling 4-iodobenzoyl chloride with 2-acetamidoethylamine under basic conditions (e.g., using triethylamine in anhydrous dichloromethane). Post-synthesis purification is achieved via column chromatography or recrystallization. Structural characterization employs nuclear magnetic resonance (NMR) for proton/carbon environments, infrared spectroscopy (IR) for functional groups (amide C=O stretch at ~1650 cm⁻¹), and mass spectrometry (MS) for molecular ion confirmation. For crystalline derivatives, single-crystal X-ray diffraction (SC-XRD) resolves conformational details, such as bond lengths and intermolecular interactions (e.g., hydrogen bonding, π-π stacking) .

Basic: How is the stability of this compound assessed in biological matrices?

Answer:
Stability studies use isotopic labeling (e.g., ¹⁴C or ¹²³I) followed by time-course analyses. For example, ¹⁴C-labeled analogs are incubated in serum or hepatocyte suspensions, and degradation is quantified via liquid scintillation counting or HPLC with radiometric detection. Stability in vivo is assessed by measuring metabolite profiles in plasma/tissue homogenates using LC-MS/MS. Accelerated stability testing under varying pH (1–9) and temperature (4–37°C) identifies susceptibility to hydrolysis or oxidation .

Advanced: How can researchers resolve discrepancies in cellular uptake mechanisms of iodobenzamide derivatives across melanoma models?

Answer:
Contradictions in uptake (e.g., pigmentation-dependent vs. -independent mechanisms) are addressed by comparative studies using SIMS (secondary ion mass spectrometry) for subcellular localization and autoradiography for whole-cell quantification. For instance, Mansard et al. (2005) demonstrated that uptake of N-(2-diethylaminoethyl)-2-iodobenzamide (BZA2) in pigmented vs. non-pigmented melanoma cells correlates with melanin content, requiring normalization to melanin concentration in data analysis. Parallel assays with sigma receptor antagonists (e.g., haloperidol) can isolate receptor-mediated vs. melanin-binding contributions .

Advanced: What methodologies optimize the biodistribution of iodobenzamide derivatives for tumor targeting?

Answer:
Pharmacokinetic optimization involves:

  • Lipophilicity tuning : Adjusting logP via substituent modifications (e.g., alkyl chain length) to balance blood-brain barrier penetration and renal clearance.
  • Receptor targeting : Competitive binding assays (e.g., using [³H]-haloperidol displacement) validate sigma receptor affinity (IC₅₀ < 10 nM for high selectivity).
  • Biodistribution studies : Gamma counting of ¹²⁵I-labeled analogs in xenograft models at 1, 4, and 24 h post-injection, with blocking studies to confirm specificity .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of aerosols.
  • Decontamination : Spills are neutralized with 5% sodium thiosulfate to reduce iodine volatility.
  • Storage : Dark, airtight containers at –20°C to prevent photodegradation and moisture absorption .

Advanced: How do conformational variations in this compound impact sigma receptor binding?

Answer:
SC-XRD reveals that perpendicular orientation of the iodophenyl group relative to the acetamidoethyl chain (dihedral angle ~80°) enhances sigma-1 receptor (S1R) binding by fitting into the hydrophobic pocket (PDB: 5HK2). Docking simulations (e.g., using CDOCKER in Discovery Studio) show that planar conformers exhibit weaker van der Waals interactions. Experimental validation involves synthesizing constrained analogs (e.g., via cyclization) and comparing binding affinities using radioligand displacement assays .

Advanced: What analytical strategies differentiate sigma receptor subtypes (sigma-1 vs. sigma-2) in iodobenzamide interaction studies?

Answer:

  • Subtype-selective ligands : Co-incubation with sigma-1 agonist (+)-pentazocine or sigma-2 antagonist SM-21 in competitive binding assays.
  • Photoaffinity labeling : Use ¹²⁵I-azido derivatives to crosslink receptors, followed by SDS-PAGE and autoradiography to identify molecular weights (sigma-1: ~25 kDa; sigma-2: ~18–21 kDa).
  • Knockdown models : siRNA-mediated silencing of S1R/S2R in MCF-7 cells quantifies receptor-specific uptake via flow cytometry .

Basic: What techniques quantify intracellular concentrations of this compound in vitro?

Answer:

  • SIMS imaging : Directly maps ¹²⁷I distribution in fixed cells with submicron resolution.
  • Isotope ratio mass spectrometry (IRMS) : Measures ¹⁴C/¹³C ratios in lysates to calculate intracellular concentrations (ng/mg protein).
  • Fluorescent analogs : Synthesis of BODIPY-labeled derivatives for live-cell tracking via confocal microscopy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.